

Spectroscopic Profile of Isoapetalic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Isoapetalic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isoapetalic acid**, a naturally occurring pyranochromanone derivative found in plants of the *Calophyllum* genus. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery by presenting detailed NMR, MS, and IR data, along with the experimental protocols used for their acquisition.

Chemical Structure

IUPAC Name: 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid.^[1] Molecular Formula: C₂₂H₂₈O₆.^[1] Molecular Weight: 388.5 g/mol .^[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **isoapetalic acid**, compiled from peer-reviewed literature.

Table 1: ¹H NMR Spectroscopic Data of Isoapetalic Acid

Position	Chemical Shift (δ, ppm)
Data not available in the searched resources.	

Table 2: ^{13}C NMR Spectroscopic Data of Isoapetalic Acid

Position	Chemical Shift (δ , ppm)
Data not available in the searched resources.	

Table 3: Mass Spectrometry (MS) Data of Isoapetalic Acid

Ionization Mode	Precursor Ion (m/z)	Fragmentation Ions (m/z)
LC-ESI-QTOF (+)	$[\text{M}+\text{H}]^+$: 389.195	329.1708, 287.1229, 273.1062, 231.0654, 213.0590 ^[1]

Table 4: Infrared (IR) Spectroscopic Data of Isoapetalic Acid

Wavenumber (cm^{-1})	Assignment
Data not available in the searched resources.	

Note: Detailed ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **isoapetalic acid** were not explicitly available in the public domain resources accessed for this guide. The data is reported to be available in the publication "Chromanones and Dihydrocoumarins from Calophyllum blancoi" by Shen et al. (2004), but the full text was not accessible.

Experimental Protocols

The spectroscopic data presented in this guide were obtained through the isolation and characterization of **isoapetalic acid** from the seeds of Calophyllum blancoi.^[2] The following outlines the general experimental methodologies typically employed for such analyses.

Isolation of Isoapetalic Acid

Isoapetalic acid is isolated from the acetone extract of the seeds of Calophyllum blancoi through chromatographic fractionation.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ^1H and ^{13}C nuclei. The sample is dissolved in a deuterated solvent, and chemical shifts are referenced to an internal standard. 2D NMR techniques are also employed for complete structural elucidation.^[2]

Mass Spectrometry (MS)

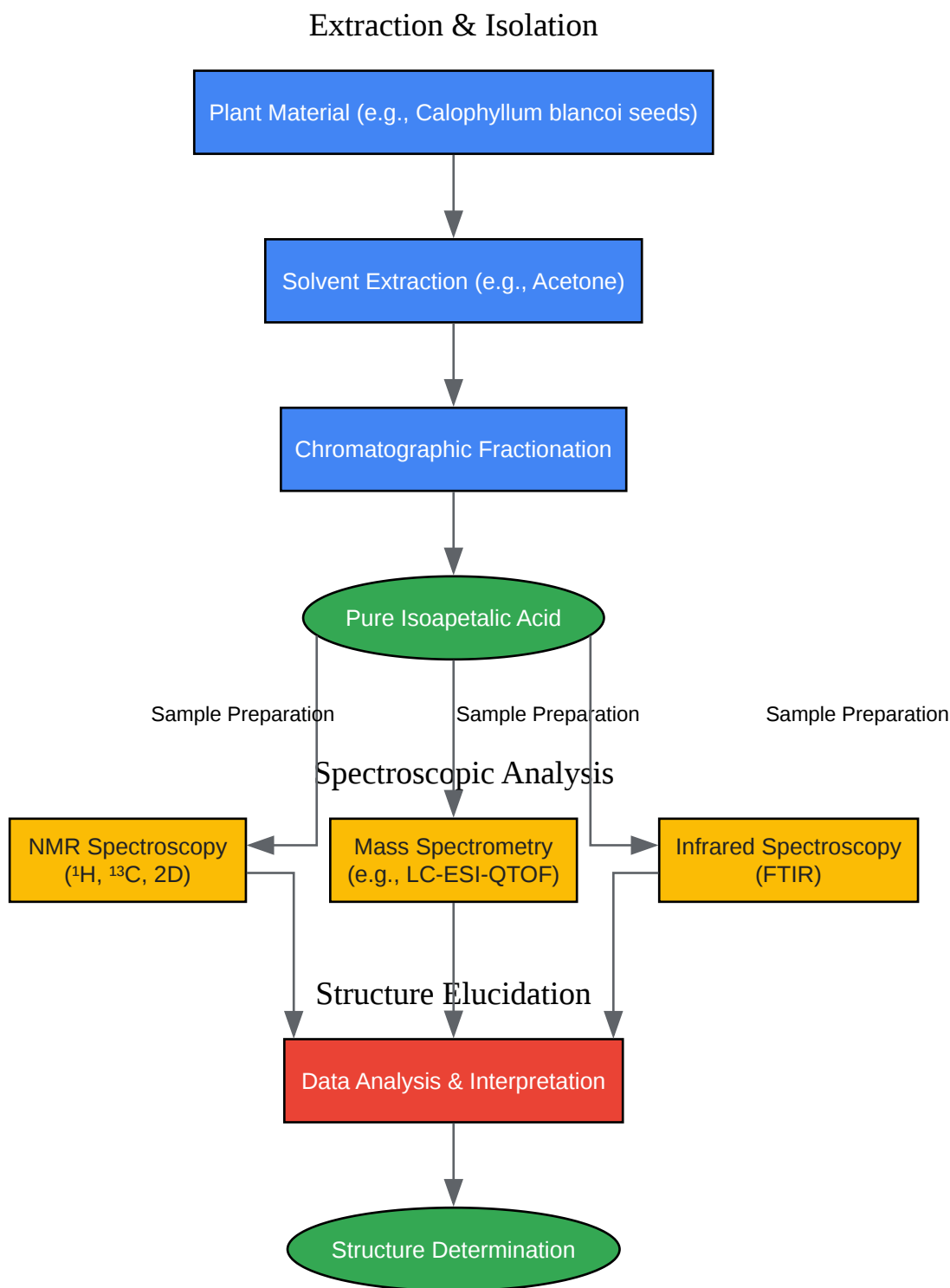
The mass spectral data for **isoapetalic acid** was obtained using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry in positive ion mode.^[1]

Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum provides information about the functional groups present in the molecule.

Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **isoapetalic acid**.



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Caption: General workflow for the isolation and spectroscopic characterization of **isoapetalic acid**.

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References

- 1. Isoapetalic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromanones and dihydrocoumarins from Calophyllum blancoi - PubMed [pubmed.ncbi.nlm.nih.gov]
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